molecular formula C12H15NO3S B12524667 N-(p-Tolylsulfonyl)pent-4-en-amide

N-(p-Tolylsulfonyl)pent-4-en-amide

Cat. No.: B12524667
M. Wt: 253.32 g/mol
InChI Key: GQVHIRAJTXTPNA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Tolylsulfonyl)pent-4-en-amide typically involves the reaction of p-toluenesulfonyl chloride with pent-4-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or advanced chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(p-Tolylsulfonyl)pent-4-en-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amides or alcohol derivatives.

Scientific Research Applications

N-(p-Tolylsulfonyl)pent-4-en-amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(p-Tolylsulfonyl)pent-4-en-amide involves its interaction with molecular targets such as enzymes or receptors. The p-tolylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(p-Tolylsulfonyl)pent-4-en-amide is unique due to its specific combination of the p-tolylsulfonyl group and the pent-4-en-amide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

N-(4-methylphenyl)sulfonylpent-4-enamide

InChI

InChI=1S/C12H15NO3S/c1-3-4-5-12(14)13-17(15,16)11-8-6-10(2)7-9-11/h3,6-9H,1,4-5H2,2H3,(H,13,14)

InChI Key

GQVHIRAJTXTPNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC=C

Origin of Product

United States

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